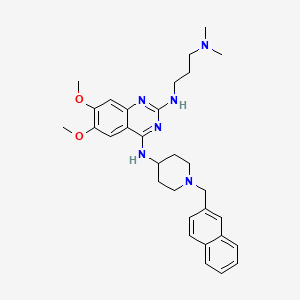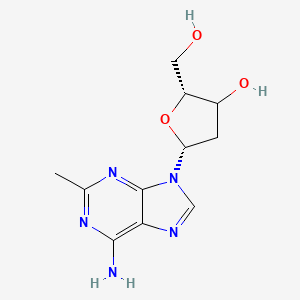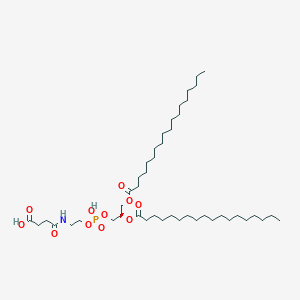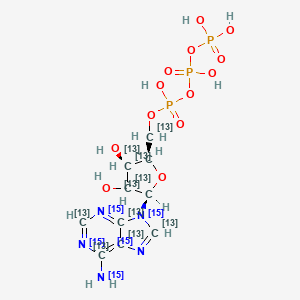
Antitumor agent-76
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitumor agent-76 is a promising compound in the field of cancer research. It has shown significant potential in inhibiting the growth of various cancer cells. This compound is known for its stability in aqueous solutions and its ability to be rapidly converted into its active form in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-76 involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the formation of key intermediates through reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. The process involves large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the compound in its pure form. The industrial production methods are designed to be cost-effective and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Antitumor agent-76 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified biological activities. These derivatives are often tested for their efficacy in inhibiting cancer cell growth .
Applications De Recherche Scientifique
Antitumor agent-76 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential to modulate biological pathways.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer. It has shown promising results in preclinical studies and is being evaluated in clinical trials.
Industry: Utilized in the development of new anticancer drugs and formulations
Mécanisme D'action
The mechanism of action of Antitumor agent-76 involves its interaction with specific molecular targets within cancer cells. It is known to inhibit key enzymes and signaling pathways that are essential for cancer cell survival and proliferation. The compound induces apoptosis (programmed cell death) and disrupts the cell cycle, leading to the inhibition of tumor growth. The molecular targets and pathways involved include the inhibition of DNA synthesis, interference with mitochondrial function, and modulation of immune responses .
Comparaison Avec Des Composés Similaires
Antitumor agent-76 is compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
Triptolide: Known for its potent anticancer activity but has issues with stability and solubility.
Pyrimidine derivatives: Widely studied for their anticancer properties but may have different mechanisms of action and efficacy profiles.
Quinazoline derivatives: Known for their broad-spectrum anticancer activity but may have different molecular targets and pathways
This compound stands out due to its improved stability, solubility, and rapid conversion to its active form in biological systems, making it a promising candidate for further development and clinical use .
Propriétés
Formule moléculaire |
C28H36ClNO10 |
|---|---|
Poids moléculaire |
582.0 g/mol |
Nom IUPAC |
[2-[[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxy]-2-oxoethyl] 2-morpholin-4-ylacetate;hydrochloride |
InChI |
InChI=1S/C28H35NO10.ClH/c1-14(2)26-21(38-26)22-28(39-22)25(3)5-4-15-16(12-35-23(15)32)17(25)10-18-27(28,37-18)24(26)36-20(31)13-34-19(30)11-29-6-8-33-9-7-29;/h14,17-18,21-22,24H,4-13H2,1-3H3;1H/t17-,18-,21-,22-,24+,25-,26-,27+,28+;/m0./s1 |
Clé InChI |
OKLCHSGJVVTILC-ARZJKCABSA-N |
SMILES isomérique |
CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OC(=O)COC(=O)CN8CCOCC8)O7)COC6=O)C.Cl |
SMILES canonique |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC(=O)COC(=O)CN8CCOCC8)O7)COC6=O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


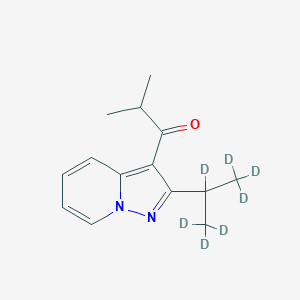
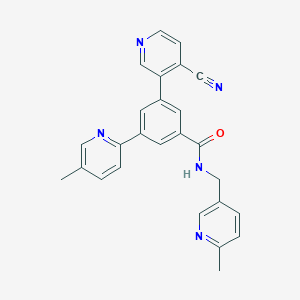
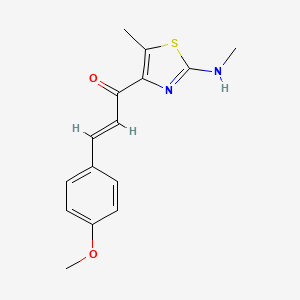

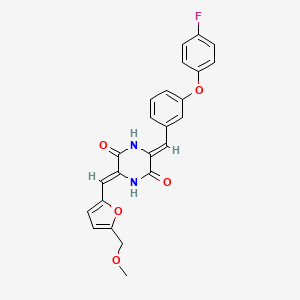
![(2S,3R,5R,9R,10R,13R,14S,16S,17R)-17-[(2R,3R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,14,16-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12397485.png)
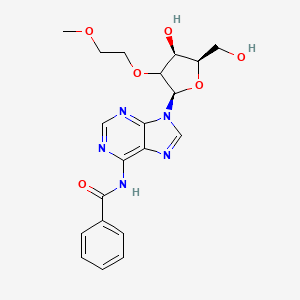

![2-[5-(cyclopropylmethyl)-3-[3-[6-[[13-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-13-oxotridecanoyl]amino]hex-1-ynyl]phenyl]-4-[(4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12397506.png)
